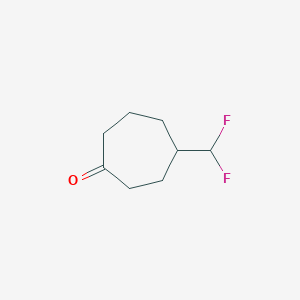

4-(Difluoromethyl)cycloheptan-1-one

説明

Contextualization of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, holds a significant position in modern research. The high electronegativity of fluorine and the strength of the C-F bond often lead to enhanced metabolic stability in drug candidates. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov This prevalence underscores the importance of developing novel fluorinated building blocks for drug discovery and development. The difluoromethyl group (-CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially improving a molecule's interaction with biological targets. nih.gov

Rationale for Investigation of 4-(Difluoromethyl)cycloheptan-1-one

While specific research on this compound is not extensively published, the rationale for its investigation can be inferred from the established importance of its constituent parts: the cycloheptanone (B156872) core and the difluoromethyl group. Cyclic ketones are versatile intermediates in organic synthesis, and the seven-membered cycloheptanone ring offers a flexible scaffold for the construction of complex molecular architectures. The placement of a difluoromethyl group at the 4-position introduces the aforementioned beneficial properties of fluorine, making this compound a potentially valuable building block in medicinal chemistry. The investigation of such molecules is driven by the continuous search for novel chemical entities with improved pharmacological profiles. Difluoromethyl ketones, in general, have been studied for their biological activity, including as potential agonists for the γ-aminobutyric acid type B (GABAB) receptor. nih.govacs.orgdrugbank.comolemiss.edu

Overview of Research Areas for this compound

Given the limited specific literature on this compound, its potential research applications are largely extrapolated from studies on analogous fluorinated cyclic ketones. A primary area of interest would be its use as a synthetic intermediate for the creation of novel bioactive molecules. The ketone functionality allows for a wide range of chemical transformations, while the difluoromethyl-substituted cycloheptane (B1346806) ring provides a unique three-dimensional structure that could be explored for its interaction with various biological targets. Research could focus on its incorporation into larger molecules designed to target enzymes or receptors implicated in a variety of diseases. For instance, peptidyl fluoromethyl ketones have been investigated as inhibitors of proteases, enzymes involved in numerous pathological processes. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂F₂O |

| Molecular Weight | 162.18 g/mol |

| CAS Number | 1803598-75-5 |

Structure

3D Structure

特性

IUPAC Name |

4-(difluoromethyl)cycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c9-8(10)6-2-1-3-7(11)5-4-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCQEHOIWWNIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(=O)C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Difluoromethyl Cycloheptan 1 One

Reactivity of the Ketone Moiety

The ketone functional group is a primary site of reactivity in 4-(difluoromethyl)cycloheptan-1-one, undergoing reactions typical of carbonyl compounds.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a variety of addition products. For instance, reduction of the ketone with hydride reagents like sodium borohydride (B1222165) would yield the corresponding alcohol, 4-(difluoromethyl)cycloheptan-1-ol. Similarly, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would result in the formation of tertiary alcohols.

It is important to note that α,β-unsaturated ketones can undergo two types of nucleophilic addition: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. libretexts.orglibretexts.org The choice between these two pathways is influenced by the nature of the nucleophile. libretexts.org Strong nucleophiles, like Grignard reagents, tend to favor 1,2-addition, while weaker nucleophiles often prefer the thermodynamically more stable 1,4-addition product. libretexts.org

Enolate Chemistry and Alpha-Functionalization

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows for the formation of enolates upon treatment with a suitable base. masterorganicchemistry.comwikipedia.org Enolates are powerful nucleophiles and are key intermediates in a wide range of carbon-carbon bond-forming reactions. bham.ac.uk The acidity of these α-protons is influenced by the ring size, with cyclopentanone (B42830) being more acidic than cyclobutanone (B123998) or cyclohexanone (B45756). acs.org

The formation of either the kinetic or thermodynamic enolate can often be controlled by the choice of base, solvent, and temperature. bham.ac.ukprinceton.edu Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate, which is the less substituted and faster-forming enolate. wikipedia.orgbham.ac.ukprinceton.edu Weaker bases and higher temperatures tend to favor the formation of the more stable, thermodynamic enolate. princeton.edu

Once formed, the enolate of this compound can react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. masterorganicchemistry.com This process, known as α-functionalization, is a cornerstone of synthetic organic chemistry for building molecular complexity. nih.gov

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group is not merely a passive substituent; it actively influences the molecule's properties and can participate in chemical transformations.

C-F Bond Reactivity and Functional Group Interconversions

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds generally stable. mdpi.com However, under specific conditions, the C-F bonds in a difluoromethyl group can be activated for further functionalization. Recent advancements have demonstrated methods for the defluorinative functionalization of trifluoromethyl groups to difluoromethyl motifs, highlighting the potential for C-F bond transformations. chemrxiv.orgresearchgate.net These methods often involve radical or anionic intermediates. researchgate.net

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.mevanderbilt.edu While direct transformation of the CF2H group is challenging, it can be envisioned that under harsh conditions or with specialized reagents, it could be converted to other functionalities. For example, deoxofluorination of aldehydes can yield gem-difluoro compounds. organic-chemistry.orgmdpi.com

Bioisosteric Mimicry Potential of the CF2H Group

In medicinal chemistry, the difluoromethyl group is recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. acs.orgnih.govresearchgate.netnih.gov A bioisostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological properties in a chemical compound. princeton.edu The CF2H group can act as a lipophilic hydrogen bond donor, a property that can be crucial for drug-receptor interactions. acs.orgresearchgate.net

The replacement of a functional group with its bioisostere is a common strategy in drug design to improve a drug candidate's properties, such as metabolic stability and pharmacokinetics. princeton.edu The difluoromethyl group, being more metabolically stable than a hydroxyl or thiol group, can enhance a drug's half-life. acs.org

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (logP) | Metabolic Stability |

| Hydroxyl (-OH) | Donor and Acceptor | Low | Prone to oxidation |

| Thiol (-SH) | Donor and Acceptor | Moderate | Prone to oxidation |

| Amine (-NH2) | Donor and Acceptor | Variable | Can be metabolized |

| Difluoromethyl (-CF2H) | Lipophilic Donor acs.orgresearchgate.net | Increased acs.orgnih.gov | High acs.org |

Reactivity of the Cycloheptanone (B156872) Ring System

The seven-membered ring of cycloheptanone influences the reactivity of the ketone and can itself undergo transformations. The strain of the ring can affect the acidity of the α-protons and the rate of enolization. acs.org For instance, studies on cyclic ketones have shown that the rates of enolization can vary with ring size, with trends such as C4 > C5 > C6 > C7 being observed in some cases. acs.org

Ring-contraction and ring-expansion reactions are known for cyclic systems. rsc.orgacs.org For example, under specific conditions, a cycloheptanone ring could potentially be contracted to a six-membered ring or expanded to an eight-membered ring. These transformations often proceed through specific intermediates and are valuable tools in the synthesis of complex carbocyclic frameworks. rsc.org Michael Initiated Ring Closure (MIRC) reactions are also a powerful method for the formation of cyclopropane (B1198618) rings. rsc.org

Electrophilic and Radical Reactions on the Ring

The presence of the ketone and the difluoromethyl group influences the regioselectivity and rate of electrophilic and radical reactions on the cycloheptanone ring.

Electrophilic Reactions:

The carbonyl group in this compound deactivates the α-carbons towards electrophilic attack. However, the most significant electronic feature influencing electrophilic reactions is the strong electron-withdrawing effect of the difluoromethyl group (-CHF₂). This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov While direct electrophilic substitution on the ring is not a common reaction pathway for simple cycloalkanones, reactions involving the enol or enolate form are crucial.

The formation of an enolate, typically under basic conditions, generates a nucleophilic center at the α-carbon. However, the electron-withdrawing -CHF₂ group at the 4-position will influence the acidity of the α-protons. The protons at the C-2 and C-7 positions are the most likely to be abstracted to form an enolate. The relative reactivity of these positions can be influenced by steric factors and the specific reaction conditions.

In the context of electrophilic reactions, the enolate of this compound can react with various electrophiles. Examples of such reactions, based on the general reactivity of cycloheptanones, are presented in the table below.

| Reaction Type | Electrophile | General Product | Notes |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkyl-4-(difluoromethyl)cycloheptan-1-one | The reaction proceeds via the enolate and can lead to mono- or dialkylation. |

| Halogenation | Halogen (e.g., Br₂) | α-Halo-4-(difluoromethyl)cycloheptan-1-one | Can be catalyzed by acid or base. libretexts.org |

| Aldol (B89426) Addition | Aldehyde or Ketone | α-(β-Hydroxyalkyl)-4-(difluoromethyl)cycloheptan-1-one | The initial product is a β-hydroxy ketone, which may undergo dehydration. fiveable.me |

It is important to note that the reactivity of cycloheptanone in electrophilic additions to the carbonyl group is generally lower than that of cyclohexanone. This is attributed to increased torsional strain when the hybridization of the carbonyl carbon changes from sp² to sp³. quora.com

Radical Reactions:

One important class of radical reactions is the radical-mediated ring opening. For instance, bicyclic systems containing a cyclopropyl (B3062369) ring adjacent to a ketone can undergo radical-initiated ring opening. ucl.ac.uk While this compound does not possess such a strained ring, radical reactions can still lead to transformations of the seven-membered ring.

Intermolecular radical additions to the carbonyl group or intramolecular radical cyclizations are also possible, depending on the specific reactants and conditions. Radical reactions are typically less sensitive to steric hindrance compared to ionic reactions, which can be an advantage in the functionalization of the relatively large cycloheptanone ring.

| Radical Reaction Type | Reagent/Condition | General Outcome | Notes |

| Dehalogenation | Tributyltin hydride (Bu₃SnH) | Reduction of α-halo-ketones | A radical chain mechanism is involved. libretexts.org |

| Pinacol Coupling | Samarium diiodide (SmI₂) | Formation of a 1,2-diol from two ketone molecules | Proceeds via a ketyl radical anion intermediate. libretexts.org |

| Intramolecular Cyclization | Unsaturated side chain | Formation of a new ring | The regioselectivity is kinetically controlled. libretexts.org |

Ring Transformations and Rearrangements

The cycloheptanone ring is susceptible to various ring transformation and rearrangement reactions, which can lead to the formation of different ring sizes or functionalized products. These reactions are often driven by the release of ring strain or the formation of a more stable product.

Ring Contractions:

One of the most well-known ring contraction reactions for cyclic ketones is the Favorskii rearrangement . This reaction occurs when an α-haloketone is treated with a base, leading to the formation of a carboxylic acid derivative with a smaller ring. For 2-halo-4-(difluoromethyl)cycloheptan-1-one, a Favorskii rearrangement would be expected to yield a substituted cyclohexane (B81311) carboxylic acid. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate. libretexts.org

Ring Expansions:

Ring expansion of cycloheptanones can be achieved through various methods. For instance, the Tiffeneau-Demjanov rearrangement can be used to expand a cyclic ketone by one carbon. This involves the reaction of the ketone with a cyanohydrin, followed by reduction and diazotization. libretexts.org Starting from this compound, this would lead to a substituted cyclooctanone. Another method for ring expansion involves the reaction of cycloheptanone with diazomethane. wikipedia.org

Other Rearrangements:

The Baeyer-Villiger oxidation is a classic rearrangement reaction where a ketone is converted to an ester (or a lactone for cyclic ketones) using a peroxy acid. The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the reaction. For this compound, the migration of either the C-2 or C-7 methylene (B1212753) group would lead to the formation of an eight-membered lactone. The electronic effect of the distant difluoromethyl group is likely to have a minor influence on the migratory aptitude compared to the substitution pattern of the α-carbons. libretexts.org

The Cope rearrangement and the Claisen rearrangement are sigmatropic rearrangements that can be applied to appropriately substituted cycloheptanone derivatives. youtube.comorganic-chemistry.org For example, a Claisen rearrangement of an allyl enol ether of this compound would lead to a γ,δ-unsaturated ketone with the allyl group attached to the α-carbon.

| Rearrangement Reaction | Typical Reagents | Product Type |

| Favorskii Rearrangement | Base (e.g., NaOH) on α-haloketone | Ring-contracted carboxylic acid derivative |

| Tiffeneau-Demjanov Rearrangement | HCN, then reduction, then NaNO₂/HCl | Ring-expanded ketone |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Lactone |

| Claisen Rearrangement | Heat or Lewis acid on an allyl enol ether | γ,δ-Unsaturated ketone |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-(Difluoromethyl)cycloheptan-1-one by mapping the chemical environments of its hydrogen (¹H) and fluorine (¹⁹F) nuclei.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cycloheptanone (B156872) ring and the unique proton of the difluoromethyl group. The proton on the carbon bearing the difluoromethyl group (H-4) would appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons on the carbons adjacent to the carbonyl group (H-2 and H-7) would be shifted downfield. The most characteristic signal is the proton of the -CHF₂ group, which is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F).

The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the difluoromethyl group. It is expected to exhibit a doublet, resulting from the coupling with the single proton of the -CHF₂ group (²JF-H). The chemical shift of this signal is characteristic of aliphatic difluoromethyl moieties.

Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.8 - 6.2 | t (triplet) | ²JH-F ≈ 56 Hz | -CH F₂ |

| ¹H | 2.4 - 2.6 | m (multiplet) | - | -CH ₂-C=O |

| ¹H | 1.5 - 2.2 | m (multiplet) | - | Ring -CH ₂- and -CH - |

| ¹⁹F | -110 to -130 | d (doublet) | ²JF-H ≈ 56 Hz | -CHF ₂ |

Two-dimensional NMR experiments are crucial for assembling the complete picture of molecular connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the proton of the -CHF₂ group and the adjacent ring protons, as well as between all adjacent methylene groups in the seven-membered ring, confirming the uninterrupted carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the carbon signals of the cycloheptanone ring by linking them to their attached protons, including the downfield carbon attached to the difluoromethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. For instance, NOESY could reveal through-space interactions between the difluoromethyl group and specific protons on the cycloheptanone ring, helping to define its orientation (axial vs. equatorial) in the dominant chair or boat-like conformations of the seven-membered ring.

The seven-membered ring of cycloheptanone is conformationally flexible, capable of existing in several interconverting forms, such as the twisted-chair and boat conformations. This dynamic process can be studied using variable-temperature NMR, a technique known as dynamic NMR. youtube.comslideshare.net

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed signals represent an average of the different conformations. slideshare.net As the temperature is lowered, this exchange process slows down. If the exchange becomes slow enough, separate signals for the axial and equatorial protons of the individual, "frozen" conformers may be observed. By analyzing the changes in the spectra as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters for the conformational exchange process. slideshare.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing characteristic "fingerprints" for its functional groups.

The most prominent feature in the Infrared (IR) spectrum of a ketone is the intense absorption band corresponding to the C=O stretching vibration. oregonstate.eduspectroscopyonline.com For saturated cyclic ketones, the position of this band is sensitive to ring size. Cycloheptanone typically exhibits a C=O stretching frequency around 1700-1705 cm⁻¹. oregonstate.edu The presence of the electron-withdrawing difluoromethyl group at the 4-position is expected to have a minimal inductive effect on the carbonyl group due to the distance, so the carbonyl stretching frequency for this compound is predicted to remain in a similar region. This peak would also be observable, though typically weaker, in the Raman spectrum.

Table 2: Predicted Carbonyl (C=O) Stretching Frequency

| Spectroscopy | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| IR | C=O | 1700 - 1710 | Strong, Sharp |

| Raman | C=O | 1700 - 1710 | Weak to Medium |

The vibrations associated with the carbon-fluorine bonds of the difluoromethyl group provide another key diagnostic feature in the vibrational spectra. The C-F stretching vibrations are known to be strong in the IR spectrum and typically appear in the region of 1100-1000 cm⁻¹. tanta.edu.eg Due to the presence of two fluorine atoms, symmetric and asymmetric stretching modes are expected for the CF₂ group. aip.orgaip.org These modes can sometimes couple with C-C stretching vibrations. aip.org Bending and rocking vibrations involving the C-F bonds occur at lower frequencies.

Table 3: Predicted C-F Vibrational Modes

| Vibrational Mode | Spectroscopy | Predicted Frequency (cm⁻¹) |

| C-F Stretch (asymmetric & symmetric) | IR / Raman | 1150 - 1050 |

| C-F Bend / Rock | IR / Raman | < 800 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

While specific experimental mass spectra for this compound are not widely published, its fragmentation pathways under electron ionization (EI) can be predicted based on the well-established principles of mass spectrometry for cyclic ketones. whitman.edumiamioh.edujove.comacs.org The molecular ion (M•+) would be formed by the loss of an electron. Due to the energetic instability of the molecular ion, it would undergo fragmentation to produce smaller, more stable ions. wikipedia.orglibretexts.org

The principal fragmentation mechanism for cyclic ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. whitman.edumiamioh.edu For this compound, this would lead to the formation of a distonic radical cation. Subsequent cleavage of another bond in the ring can lead to the loss of neutral molecules like ethene or other small hydrocarbons, resulting in characteristic fragment ions.

Key predicted fragmentation steps include:

α-Cleavage: Initial cleavage of the C1-C2 or C1-C7 bond, leading to the opening of the cycloheptanone ring to form an acylium ion stabilized radical.

Loss of Neutral Fragments: The ring-opened intermediate can undergo further fragmentation, such as the loss of a neutral ethene molecule (C2H4), a common fragmentation pathway for cyclic ketones, leading to a prominent ion.

Influence of the Difluoromethyl Group: The presence of the difluoromethyl group (-CHF2) at the C4 position will influence the fragmentation pattern. Fragments containing this group will have a characteristic mass. Cleavage of the C-C bond adjacent to the difluoromethyl-substituted carbon can also occur.

McLafferty Rearrangement: If a γ-hydrogen is available and sterically accessible, a McLafferty rearrangement could occur, leading to a characteristic neutral loss. jove.comwikipedia.org

The resulting mass spectrum would be expected to show a molecular ion peak, although it might be weak, and several fragment ion peaks that provide structural information about the size of the ring and the nature of the substituent.

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of the molecular ion. oup.comnih.govlibretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS can measure the mass-to-charge ratio to several decimal places. libretexts.org This high precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. libretexts.orgyoutube.com

For this compound, the molecular formula is C8H12F2O. The theoretical exact mass of its monoisotopic molecular ion can be calculated with high precision. This experimentally determined accurate mass can then be used to confirm the elemental composition, as only the correct formula will match the measured mass within a very narrow tolerance (typically <5 ppm). oup.comnih.gov

The table below illustrates how HRMS can distinguish this compound from other potential compounds with the same nominal mass of 162.

| Molecular Formula | Compound Name | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|---|---|---|

| C8H12F2O | This compound | 162 | 162.08562 |

| C10H18O | Menthol | 162 | 162.13577 |

| C9H14N2O | Nicotine Monoxide | 162 | 162.11061 |

This capability of HRMS is fundamental in the structural elucidation of unknown compounds and for the confirmation of the identity of synthesized molecules. chromatographyonline.com

X-ray Crystallography for Solid-State Structure

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. fiveable.mewikipedia.orgnih.gov By irradiating a single crystal of a compound with an X-ray beam, a diffraction pattern is generated. wikipedia.orgazolifesciences.com The analysis of the positions and intensities of the diffracted X-rays allows for the calculation of an electron density map, from which the precise location of each atom in the crystal lattice can be determined. fiveable.menih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information, including:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms in the molecule.

Conformation of the Cycloheptanone Ring: The seven-membered ring of cycloheptanone is not planar and can adopt several low-energy conformations, such as the chair and boat forms. X-ray crystallography would reveal the preferred conformation of the ring in the solid state.

Position of the Difluoromethyl Group: The analysis would determine whether the difluoromethyl substituent occupies an axial or equatorial position on the cycloheptanone ring.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule would be obtained.

Intermolecular Interactions: The arrangement of molecules within the crystal lattice provides insight into the intermolecular forces, such as hydrogen bonding or dipole-dipole interactions, that govern the solid-state packing.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed discussion of its solid-state structure based on experimental X-ray crystallographic data is not possible. However, this technique remains the gold standard for the unequivocal structural determination of crystalline compounds. nih.gov

Computational and Theoretical Studies

Conformational Analysis of 4-(Difluoromethyl)cycloheptan-1-one

The seven-membered ring of cycloheptanone (B156872) is not planar and exists as a dynamic equilibrium of multiple conformations. The introduction of a difluoromethyl substituent at the C4 position significantly influences this conformational landscape.

The conformational space of cycloheptane (B1346806), the parent cycloalkane, is characterized by two low-energy regions: the twist-chair (TC) and twist-boat (TB) families. The chair (C) and boat (B) conformations are typically transition states or higher-energy intermediates. For cycloheptanone, theoretical studies confirm that the most stable conformations belong to the twist-chair family. researchgate.netresearchgate.net

The primary conformations for the cycloheptanone ring are:

Twist-Chair (TC): Generally the most stable conformation, it minimizes both angle strain and torsional strain. researchgate.net It exists as a pair of enantiomers that can interconvert.

Chair (C): A key conformation that often acts as a transition state for the interconversion between twist-chair forms. researchgate.net

Boat (B) and Twist-Boat (TB): These families of conformations are typically higher in energy than the twist-chair. researchgate.net The boat form often has unfavorable non-bonded interactions. libretexts.org

The relative energies of these conformations are sensitive to the level of theory used in calculations. However, a consistent finding is the preference for the twist-chair geometry. researchgate.net

Table 1: Calculated Relative Energies of Cycloheptane Conformers This table presents data for the parent cycloheptane ring, which provides a basis for understanding the cycloheptanone system. The presence of the carbonyl group and the C4-substituent in this compound will alter these relative energies.

| Conformation Family | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | 0.00 |

| Chair (C) | 1.4 - 2.0 |

| Twist-Boat (TB) | 1.6 - 2.5 |

| Boat (B) | 2.0 - 3.0 |

Note: Energy values are approximate and vary based on the computational method.

The difluoromethyl (-CHF₂) group at the C4 position is expected to have a profound impact on the conformational equilibrium and dynamics of the cycloheptanone ring. This influence stems from both steric and electronic effects.

Steric Effects: The -CHF₂ group is sterically demanding. Its presence will destabilize conformations where it is forced into crowded positions, such as an axial-like orientation where it might experience transannular strain (unfavorable interactions with hydrogens on opposite sides of the ring). libretexts.org Therefore, the substituent will preferentially occupy pseudo-equatorial positions in the twist-chair conformation to minimize these steric clashes.

Electronic Effects: The two fluorine atoms make the -CHF₂ group highly electronegative. This introduces strong dipole-dipole interactions within the molecule. beilstein-journals.org The alignment of the C-F bonds relative to the C=O bond and other parts of the ring will influence conformational stability. There can be stabilizing hyperconjugative interactions, such as those between C-H bonds and the antibonding orbital (σ*) of the C-F bonds, which favor specific gauche arrangements. nih.gov Conversely, repulsive 1,3-difluoro interactions can occur if the chain adopts certain conformations. beilstein-journals.org The polarity of the solvent can also modulate these effects, potentially altering the population of different conformers. nih.govmdpi.com

Seven-membered rings like cycloheptanone are highly flexible and undergo complex, low-energy interconversions known as pseudorotations. biomedres.usnih.gov These pathways allow the ring to transition between various twist-chair and twist-boat conformations without passing through high-energy planar states. The entire pseudorotation itinerary can be mapped as a journey on a potential energy surface, often visualized as a torus. researchgate.net

For the parent cycloheptane, the energy barrier to enter the pseudorotational pathway from the most stable chair conformer is relatively low, making the ring quite fluxional. biomedres.us In cycloheptanone, these barriers are generally found to be higher than in cycloheptane. researchgate.net

Quantum Chemical Calculations (DFT, MP2, CCSD(T))

To obtain a precise understanding of the properties of this compound, quantum chemical calculations are indispensable. A variety of methods are employed to balance computational cost and accuracy.

Density Functional Theory (DFT): This is a widely used method for geometry optimization and frequency calculations due to its excellent balance of cost and accuracy. semanticscholar.orgnih.gov Functionals like B3LYP are commonly used for organic molecules. researchgate.netnih.gov

Møller-Plesset Perturbation Theory (MP2): This method explicitly includes electron correlation and is often used to refine energy calculations and investigate systems where dispersion forces are important. chemrxiv.orgnih.gov

Coupled Cluster (CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy, CCSD(T) is used for single-point energy calculations on geometries optimized at a lower level of theory to provide highly reliable energy benchmarks. researchgate.netresearchgate.net

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

HOMO: The HOMO acts as an electron donor in chemical reactions. For a ketone like this compound, the HOMO is expected to have significant character from the lone pair electrons on the carbonyl oxygen.

LUMO: The LUMO acts as an electron acceptor. The LUMO will likely be the π* (antibonding) orbital of the carbonyl group. researchgate.net

Analysis of the HOMO and LUMO spatial distributions helps identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. science.govnih.gov

Table 2: Representative Data from Quantum Chemical Calculations This table shows the type of data that would be generated from a DFT calculation on this compound for its most stable conformer.

| Calculated Property | Representative Value/Description | Significance |

| Optimized Geometry | Provides precise bond lengths (Å) and angles (°) | Confirms the minimum energy structure (e.g., Twist-Chair) |

| Relative Energy | 0.00 kcal/mol (for the global minimum) | Serves as the reference for the stability of other conformers |

| Dipole Moment | ~2.5 - 3.5 D | Quantifies the overall polarity of the molecule |

| HOMO Energy | -7.0 to -8.0 eV | Indicates the molecule's electron-donating ability |

| LUMO Energy | +1.0 to +2.0 eV | Indicates the molecule's electron-accepting ability |

| HOMO-LUMO Gap | ~8.0 - 10.0 eV | Relates to chemical stability and electronic transitions |

| Key Vibrational Frequencies | C=O stretch: ~1700-1720 cm⁻¹; C-F stretches: ~1050-1150 cm⁻¹ | Predicts key peaks in the infrared spectrum |

Quantum chemical calculations are routinely used to predict various spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. chemrxiv.orgnih.gov

Vibrational Spectra (IR and Raman): Frequency calculations at the DFT level can predict the vibrational modes of the molecule. nih.gov The calculated wavenumbers and intensities for key functional groups, such as the C=O stretch and the C-F stretches, provide a theoretical infrared and Raman spectrum that is invaluable for spectral assignment. researchgate.net

NMR Spectra: It is possible to compute nuclear magnetic shielding constants, which can be converted into chemical shifts (¹H, ¹³C, ¹⁹F) for comparison with experimental NMR data. nih.gov The calculated chemical shifts are highly sensitive to the molecule's conformation, making them a powerful tool for structural elucidation in solution.

These theoretical predictions are essential for confirming that a synthesized compound matches the target structure of this compound and for assigning its observed spectral features to specific structural elements.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. For this compound, molecular modeling is essential for understanding its three-dimensional structure and conformational flexibility. The seven-membered ring of cycloheptanone is known to be highly flexible, capable of adopting several low-energy conformations such as the twist-chair and chair forms. acs.org The presence of a difluoromethyl substituent at the 4-position would be expected to influence the conformational preferences of the ring.

Molecular mechanics force fields can be used to perform conformational searches to identify the most stable conformers of this compound. These calculations would provide the relative energies and geometric parameters of each conformer, highlighting the steric and electronic effects of the difluoromethyl group.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. nih.gov An MD simulation calculates the trajectory of each atom over time based on classical mechanics, offering a view of the molecule's motion and conformational changes. youtube.com

For instance, an MD simulation could reveal the time scales of conformational interconversions, the solvent structure around the molecule, and the intramolecular interactions that govern its flexibility. This information is particularly valuable for understanding how the molecule might bind to a receptor or enzyme active site.

The following table presents hypothetical data that could be obtained from a molecular dynamics simulation of this compound in water.

Table 2: Hypothetical Conformational Analysis from a Molecular Dynamics Simulation

| Conformer | Population (%) | Average Dihedral Angle (C3-C4-C5-C6) (degrees) | Average Energy (kcal/mol) |

|---|---|---|---|

| Twist-Chair 1 | 45 | -75.2 | -120.5 |

| Twist-Chair 2 | 35 | 55.8 | -119.8 |

| Chair | 15 | -60.1 | -118.2 |

| Boat | 5 | 0.5 | -115.7 |

This table is interactive. Click on the headers to sort the data.

Applications in Organic Synthesis and Scaffold Design

Role as a Synthetic Building Block

Building blocks are relatively simple molecules that can be elaborated into more complex structures. 4-(Difluoromethyl)cycloheptan-1-one is positioned as such a building block, with its synthesis on a multigram scale from readily accessible starting materials having been reported. researchgate.net The presence of two distinct functional handles—the reactive ketone and the influential difluoromethyl group—allows for its use in diverse synthetic applications.

The ketone moiety in this compound serves as a versatile site for a wide array of chemical transformations, enabling its conversion into more intricate molecular architectures. The reactivity of the carbonyl group can be harnessed to introduce new functional groups and to build carbon-carbon or carbon-heteroatom bonds. This positions the compound as a key intermediate for accessing a variety of complex molecules containing the difluoromethylcycloheptane motif.

Key synthetic transformations starting from the ketone include:

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 4-(difluoromethyl)cycloheptan-1-ol. This introduces a hydroxyl group that can act as a hydrogen bond donor or serve as a leaving group for subsequent nucleophilic substitution reactions.

Nucleophilic Addition: Grignard reagents, organolithium compounds, and other organometallic reagents can add to the carbonyl carbon to form tertiary alcohols, expanding the carbon skeleton.

Wittig and Related Olefinations: Reaction with phosphorus ylides (Wittig reaction) or related reagents can convert the carbonyl group into an exocyclic double bond, providing a route to alkenes.

Reductive Amination: The ketone can be converted into a primary or secondary amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent. This is a powerful method for introducing nitrogen-containing functional groups.

Enolate Chemistry: The protons alpha to the carbonyl group can be removed by a base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for functionalization at the C2 and C7 positions of the cycloheptane (B1346806) ring.

These transformations underscore the role of this compound as a foundational element for constructing a library of diverse and complex fluorinated compounds. A summary of these potential synthetic elaborations is presented in Table 1.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | NH₃, NaBH₃CN | Primary Amine |

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org While this compound is itself achiral, it can serve as a precursor to chiral derivatives that may function as auxiliaries or ligands.

The reduction of the ketone yields 4-(difluoromethyl)cycloheptan-1-ol, which is a chiral molecule. This alcohol can be resolved into its individual enantiomers using standard techniques, such as enzymatic resolution or diastereomeric salt formation. These enantiomerically pure alcohols, or amines derived from them, could potentially be developed into chiral auxiliaries. sigmaaldrich.com In this strategy, the chiral cycloheptane derivative would be attached to a substrate, direct a diastereoselective reaction, and then be cleaved and recovered for reuse. wikipedia.orgsigmaaldrich.com

Furthermore, these chiral derivatives have the potential to be converted into chiral ligands for asymmetric catalysis. For example, the chiral amines or phosphines derived from enantiopure 4-(difluoromethyl)cycloheptan-1-ol could be used to create ligands that coordinate to transition metals, forming catalysts for a variety of enantioselective transformations. bioorganica.com.ua The development of such applications would be based on the concept of catalytically formed chiral auxiliaries or the direct use of these novel chiral structures to influence the stereochemistry of chemical reactions. nih.gov

Scaffold for Bioactive Compound Development (focus on structural motifs)

In medicinal chemistry, a scaffold is a core molecular framework upon which various functional groups are appended to create a library of compounds for biological screening. mdpi.comnih.gov The design of novel scaffolds is a key strategy in the discovery of new drugs. mdpi.com

The difluoromethylated cycloheptane framework is an attractive scaffold for medicinal chemistry. The seven-membered ring provides a flexible, three-dimensional structure that can effectively probe the binding pockets of biological targets like enzymes and receptors. The incorporation of a difluoromethyl (CF2H) group onto this scaffold imparts unique and desirable properties. acs.org The CF2H group is known to enhance metabolic stability and can modulate the lipophilicity and pKa of nearby functional groups. nih.govorgsyn.org

The design of bioactive compounds around this scaffold involves the synthetic elaboration of the ketone, as described previously, to introduce pharmacophoric elements. For instance, converting the ketone to an amine could introduce a key basic center for interaction with an acidic residue in a protein target. The resulting library of compounds, all sharing the core difluoromethylcycloheptane motif, can then be tested for activity against various diseases. The successful use of other fluorinated cyclic scaffolds, such as 4,4-difluoropiperidine, in generating biorelevant molecules highlights the potential of this approach. acs.org

Bioisosterism is a strategy in drug design where an atom or a group of atoms in a bioactive molecule is replaced by another with similar physical or chemical properties to create a new compound with improved biological activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov The difluoromethyl (CF2H) group is a well-established bioisostere for several common functional groups. princeton.edu

Specifically, the CF2H group is often used as a more lipophilic and metabolically stable replacement for a hydroxyl (-OH) or thiol (-SH) group. nih.govepa.gov It can act as a hydrogen bond donor, similar to an alcohol or thiol, but is not susceptible to the same metabolic oxidation pathways. nih.gov This makes this compound a valuable source for a structural motif that can be used in bioisosteric replacement strategies. For example, if a drug candidate containing a cycloheptanol (B1583049) moiety shows promising activity but suffers from rapid metabolic oxidation, a medicinal chemist could synthesize an analog where the hydroxyl group is replaced by a difluoromethyl group, potentially leading to a drug with a better pharmacokinetic profile. princeton.edu This strategy of late-stage functionalization or direct bioisostere replacement is a powerful tool in modern drug discovery. princeton.edu

Table 2: Bioisosteric Comparison of the Difluoromethyl Group

| Functional Group | Hydrogen Bond Capability | Lipophilicity (cLogP) | Metabolic Stability |

|---|---|---|---|

| Hydroxyl (-OH) | Donor & Acceptor | Low | Prone to oxidation |

| Thiol (-SH) | Weak Donor | Moderate | Prone to oxidation |

| Difluoromethyl (-CF₂H) | Donor | High | Generally stable |

Potential Applications in Material Science

The incorporation of fluorine into polymers and other materials can lead to unique properties, including high thermal stability, chemical inertness, and low surface energy. While the primary applications of fluorinated building blocks like this compound are currently focused on the life sciences, their potential in material science exists, though it remains largely unexplored.

In principle, this compound could be used as a monomer or a precursor to a monomer for polymerization reactions. For example, derivatives such as 4-(difluoromethyl)cycloheptene could potentially undergo ring-opening metathesis polymerization (ROMP) to yield fluorinated polymers. Such materials might exhibit interesting surface properties or enhanced stability. However, there is currently a lack of published literature detailing the use of this compound or its direct derivatives in the field of material science. This represents a potential area for future research.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Difluoromethyl)cycloheptan-1-ol |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (HPLC, GC-MS) for Purity and Separation

Chromatographic methods are fundamental for separating 4-(Difluoromethyl)cycloheptan-1-one from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC is a suitable approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The presence of the ketone group allows for detection using a UV detector.

A proposed HPLC method for the analysis of this compound could involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution may be employed to ensure the efficient separation of impurities with different polarities. The selection of a pentafluorophenyl stationary phase could also be beneficial, as it can offer alternative selectivity for fluorinated compounds. mdpi.com

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile compounds. Given that this compound is a cyclic ketone, it is amenable to GC-MS analysis. whitman.edu This method provides both chromatographic separation and mass spectral data, which aids in the identification and quantification of the compound. For complex matrices, derivatization might be necessary to improve the volatility and thermal stability of the analyte. mdpi.com

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns. The major cleavage for cyclic ketones is typically at the α-bond. whitman.edu The presence of the difluoromethyl group would also lead to specific fragmentation pathways that can be used for its identification.

| Parameter | Value/Condition |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Advanced Hyphenated Techniques

For more detailed structural information and enhanced sensitivity, advanced hyphenated techniques are employed. These methods couple different analytical technologies to provide a more comprehensive analysis of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of complex samples where co-eluting impurities may be present. For this compound, LC-MS/MS can provide definitive structural confirmation through the analysis of precursor and product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR would be used to characterize this compound. ¹⁹F NMR is especially powerful for fluorinated compounds, as it provides a wide chemical shift range and is highly sensitive to the local electronic environment of the fluorine atoms. nih.govnih.gov This can be used to confirm the presence and structure of the difluoromethyl group.

Gas Chromatography-Infrared Spectroscopy (GC-IR):

GC-IR provides real-time infrared spectra of compounds as they elute from the GC column. This technique can be used to identify functional groups present in the molecule, such as the carbonyl group of the ketone, providing complementary information to mass spectrometry.

Chiral Separation Methods (if enantiomers are relevant)

The structure of this compound contains a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers. Therefore, chiral separation methods are highly relevant for resolving and quantifying the individual enantiomers, which may exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is the most common method for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a fluorinated ketone like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or cyclodextrin-based CSPs could be effective. researchgate.netnih.govnih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is crucial for achieving optimal separation.

| Parameter | Value/Condition |

|---|---|

| Column | Chiralcel OD-H (derivatized cellulose) |

| Mobile Phase | n-Hexane:Isopropanol (90:10) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

The development of such chiral separation methods is essential for the stereoselective synthesis and pharmacological evaluation of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methods

A primary focus of future research will be the creation of novel stereoselective synthetic methods to access enantiomerically pure forms of 4-(difluoromethyl)cycloheptan-1-one. The synthesis of chiral fluorinated compounds is of great importance, and methods to control the stereochemistry of functionalized cycloheptanes are highly sought after. rsc.orgnih.gov Future strategies will likely involve:

Asymmetric Catalysis: The use of chiral transition-metal catalysts or organocatalysts could enable the direct enantioselective or diastereoselective synthesis of this cycloheptanone (B156872) derivative. rsc.org This approach offers an efficient way to create specific stereoisomers, which are crucial for applications in medicinal chemistry.

Enzymatic Resolutions: Biocatalysis, using enzymes like ketoreductases, presents a green and highly selective alternative for resolving racemic mixtures or for the stereoselective reduction of prochiral diketones, which could be precursors to chiral this compound. nih.gov

Substrate-Controlled Synthesis: The development of synthetic routes that leverage existing stereocenters in a starting material to direct the formation of new stereocenters on the cycloheptane (B1346806) ring is another promising avenue.

Exploration of C-H Functionalization Strategies on the Cycloheptane Ring

Carbon-hydrogen (C-H) functionalization has become a powerful tool for the late-stage modification of complex molecules, offering a more direct and efficient way to introduce new functional groups. acs.orgnih.gov Applying these strategies to this compound would allow for the diversification of the cycloheptane scaffold. Key research directions include:

Regioselective Functionalization: A significant challenge lies in controlling the position of functionalization on the flexible seven-membered ring. researchgate.netscripps.edu The development of directing groups or specific catalysts that can target a particular C-H bond will be crucial. acs.orgnih.gov

Transannular C-H Activation: Recent advances have enabled C-H activation across saturated carbocyclic rings, a previously challenging transformation. scripps.edunih.gov Exploring these methods for the cycloheptane system could lead to novel molecular architectures.

Enzymatic C-H Functionalization: Biocatalytic approaches using engineered enzymes, such as cytochrome P450s, have shown promise for the enantioselective functionalization of cyclic amines and could be adapted for cycloheptanones. nih.govacs.org

Advanced Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical reactivity. rsc.orgresearchgate.net For this compound, advanced computational studies can provide critical insights into:

Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanisms of reactions, such as cycloadditions or ring-opening reactions, helping to explain observed stereoselectivities. rsc.orgrsc.org

Conformational Analysis: The flexible nature of the cycloheptane ring results in multiple low-energy conformations. acs.org Computational modeling can predict the most stable conformations and how they influence reactivity. uci.edu

Predictive Modeling: By simulating reaction pathways and transition states, computational studies can guide the design of new experiments, saving time and resources. acs.org This is particularly valuable for complex systems like fluorinated cyclic ketones. rsc.org

Expanding the Scope of Derivatization for Novel Scaffolds

The ketone group in this compound is a versatile functional handle for a wide array of chemical transformations, enabling the synthesis of novel and complex molecular scaffolds. nih.govosti.gov Future research in this area will likely focus on:

Cycloaddition Reactions: Utilizing the ketone or its derivatives in [2+2] or other cycloaddition reactions can lead to the formation of fused or spirocyclic ring systems, which are valuable in drug discovery. nih.gov

Ring-Closing Metathesis: For derivatives containing appropriate unsaturation, ring-closing metathesis offers a powerful method for constructing new ring systems. researchgate.net

Multi-component Reactions: The development of one-pot, multi-component reactions starting from this compound would provide rapid access to highly functionalized and diverse molecular structures. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern technologies like flow chemistry and automated synthesis can significantly accelerate the research and development process for compounds like this compound. bohrium.comresearchgate.net

Enhanced Reaction Control: Flow reactors offer precise control over parameters like temperature and pressure, which is particularly beneficial for handling hazardous reagents or highly exothermic reactions often encountered in fluorination chemistry. vapourtec.combeilstein-journals.org

Scalability and Safety: Flow chemistry facilitates scaling up reactions from the lab to production scale more safely and efficiently than traditional batch methods. croucher.org.hkunimi.itacs.org

High-Throughput Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of derivatives, accelerating the discovery of new compounds with desired properties. bohrium.comrsc.org The integration of flow chemistry with computational tools can further streamline the optimization of reaction conditions. rsc.org

Below is an interactive table summarizing the potential advantages of these emerging research avenues.

| Research Avenue | Potential Advantages |

| Novel Stereoselective Synthetic Methods | Access to enantiomerically pure compounds, crucial for biological applications. |

| C-H Functionalization Strategies | Rapid diversification of molecular scaffolds, late-stage modification of complex molecules. |

| Advanced Computational Studies | Deeper mechanistic understanding, predictive power for reaction outcomes, rational design of catalysts and substrates. |

| Expanding Derivatization Scope | Creation of novel and complex molecular architectures, access to new chemical space for drug discovery. |

| Integration with Flow Chemistry | Improved reaction safety and control, enhanced scalability, acceleration of research through automation. |

Q & A

Q. How can the purity and stability of 4-(Difluoromethyl)cycloheptan-1-one be rigorously assessed in experimental settings?

Methodological Answer: Purity analysis typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify impurities. For stability, accelerated degradation studies under varying pH, temperature, and light exposure are conducted, followed by kinetic modeling to predict shelf-life. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can identify degradation products . Stability protocols should align with ICH guidelines, with waste handled per safety standards (e.g., segregated storage and professional disposal) .

Q. What synthetic strategies are effective for introducing the difluoromethyl group into cycloheptanone derivatives?

Methodological Answer: Fluorination can be achieved using selective agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products such as gem-difluoro byproducts. Reaction monitoring via in situ NMR or infrared (IR) spectroscopy helps track fluorination progress. Post-synthesis, column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

Methodological Answer: X-ray crystallography provides definitive structural confirmation if single crystals are obtainable. For solution-phase analysis, NMR and NMR are critical: the difluoromethyl group’s splitting patterns ( and ) reveal electronic effects on the cycloheptanone ring. IR spectroscopy identifies carbonyl (C=O) and C-F stretching frequencies, while high-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and conformational properties of the cycloheptanone ring?

Methodological Answer: Computational studies (e.g., density functional theory, DFT) model hyperconjugative interactions between the C-F σ* orbitals and the carbonyl group. Natural bond orbital (NBO) analysis quantifies charge distribution, while X-ray data (if available) validate predicted bond angles and torsional strain. Comparative studies with non-fluorinated analogs highlight steric and electronic perturbations .

Q. How can researchers resolve contradictions in reaction yields when optimizing fluorination conditions?

Methodological Answer: Systematic Design of Experiments (DoE) identifies critical variables (e.g., reagent stoichiometry, solvent polarity). Contradictions often arise from unaccounted factors like trace moisture or temperature gradients. Replicating experiments under inert atmospheres or using real-time monitoring (e.g., ReactIR) improves reproducibility. Statistical tools (e.g., ANOVA) analyze variance across trials .

Q. What strategies validate the biological or catalytic relevance of this compound in complex systems?

Methodological Answer: In medicinal chemistry, docking simulations (using PDB structures) assess interactions with target proteins. For catalysis, kinetic isotope effects (KIEs) and Hammett plots elucidate mechanistic pathways. In vitro assays (e.g., enzyme inhibition) paired with control experiments (e.g., fluorinated vs. non-fluorinated analogs) isolate the difluoromethyl group’s contribution .

Q. How can researchers address challenges in characterizing transient intermediates during the compound’s reactivity studies?

Methodological Answer: Time-resolved spectroscopic techniques (e.g., stopped-flow UV-Vis or cryo-trapping for NMR) capture short-lived intermediates. Computational transition-state modeling (e.g., QM/MM) predicts intermediate structures, while isotopic labeling (e.g., in carbonyl groups) tracks reaction pathways. Multi-technique validation reduces interpretation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。